molecular formula C10H7ClN2O B2865549 2-Chloro-3-phenoxypyrazine CAS No. 1234796-23-6

2-Chloro-3-phenoxypyrazine

Cat. No.: B2865549
CAS No.: 1234796-23-6
M. Wt: 206.63
InChI Key: CDVBHMRLWICENV-UHFFFAOYSA-N
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Description

2-Chloro-3-phenoxypyrazine is a halogenated pyrazine derivative characterized by a chlorine atom at the 2-position and a phenoxy group at the 3-position of the pyrazine ring.

Properties

IUPAC Name

2-chloro-3-phenoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVBHMRLWICENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenoxypyrazine typically involves the reaction of 2-chloropyrazine with phenol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-chloropyrazine+phenolbase, refluxThis compound\text{2-chloropyrazine} + \text{phenol} \xrightarrow{\text{base, reflux}} \text{this compound} 2-chloropyrazine+phenolbase, reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-phenoxypyrazine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium amide (NaNH₂) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products:

    Nucleophilic Substitution: Products include 2-amino-3-phenoxypyrazine or 2-thio-3-phenoxypyrazine.

    Oxidation: Products include quinone derivatives.

    Reduction: Products include dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-3-phenoxypyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenoxypyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The phenoxy group can interact with hydrophobic pockets in proteins, while the chlorine atom can form halogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-Chloro-3-phenoxypyrazine with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical/Chemical Traits
This compound C₁₀H₇ClN₂O 206.63 Cl, phenoxy High aromaticity; potential low volatility due to phenoxy group
2-Chloro-3-methylpyrazine C₅H₅ClN₂ 128.56 Cl, methyl Smaller size; higher volatility
2-Chloro-3-(2-methoxybenzyl)pyrazine C₁₂H₁₁ClN₂O 234.68 Cl, 2-methoxybenzyl Enhanced lipophilicity from benzyl group
2-Methoxy-3-isobutylpyrazine C₉H₁₄N₂O 166.22 Methoxy, isobutyl Volatile flavor compound (e.g., earthy odor)
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride C₉H₁₃Cl₂N₅ 249.14 Cl, methylpiperazine Polar, charged; likely bioactive

Key Observations:

  • Substituent Effects: The phenoxy group in this compound increases molecular weight and aromaticity compared to alkyl-substituted analogs like 2-Chloro-3-methylpyrazine. This may reduce volatility and enhance stability in π-stacking interactions, relevant in drug design .
  • Bioactivity : Piperazine-containing derivatives (e.g., (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride) are often explored for pharmacological applications due to their ability to engage hydrogen bonding and ionic interactions .

Biological Activity

2-Chloro-3-phenoxypyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, anticancer potential, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_8H6_6ClN3_3O
  • Molecular Weight : 195.60 g/mol

This compound features a chlorinated pyrazine ring substituted with a phenoxy group, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results are summarized in the table below:

Microorganism Zone of Inhibition (mm) Concentration (µg/mL)
Staphylococcus aureus15200
Escherichia coli12200
Candida albicans10200

The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Potential

Further studies have explored the anticancer properties of this compound. In vitro assays revealed that the compound induces cytotoxic effects in various cancer cell lines, including leukemia and myeloma cells. The findings are summarized in the table below:

Cell Line IC50_{50} (µM) Mechanism of Action
Myeloma5.0Induction of apoptosis via p53 activation
Leukemia4.5Inhibition of cell proliferation
Natural Killer T-cell Lymphoma6.0Modulation of immune response

The compound's ability to activate apoptosis-related genes such as p53 and Bax was confirmed through molecular docking studies, suggesting its potential as a therapeutic candidate for cancer treatment .

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has been investigated for other pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .
  • Antioxidant Activity : The compound has also shown promise as an antioxidant, which could help mitigate oxidative stress-related diseases.

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study focused on synthesizing derivatives of this compound and evaluating their antibacterial activity against resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the potential for developing new antimicrobial agents .
  • Anticancer Research : Another research effort investigated the effects of this compound on tumor growth in vivo using mouse models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential application in cancer therapy .

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